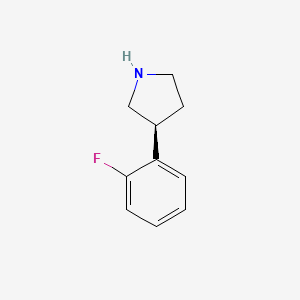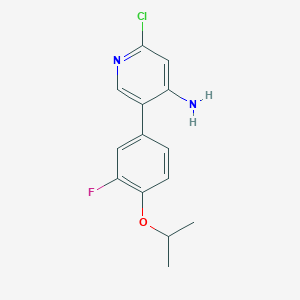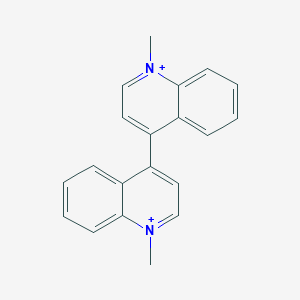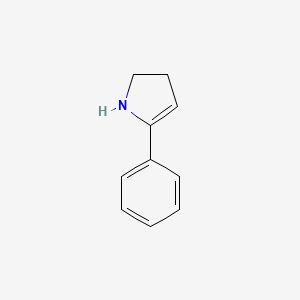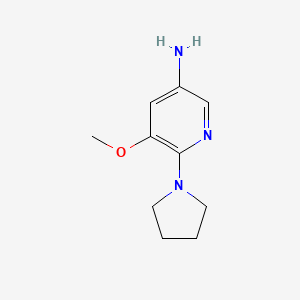
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a methoxy group at the 5-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 5-methoxy-3-nitropyridine with pyrrolidine under reductive conditions to form the desired amine compound. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, while the methoxy and amine groups can modulate its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Pyridine derivatives: Compounds such as 5-methoxy-2-(pyrrolidin-1-yl)pyridine and 6-(pyrrolidin-1-yl)pyridin-3-amine are structurally similar and may have comparable properties.
Uniqueness
5-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is unique due to the specific positioning of the methoxy and amine groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
5-methoxy-6-pyrrolidin-1-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-14-9-6-8(11)7-12-10(9)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 |
Clave InChI |
MZHNSVZRFZPHLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)N)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
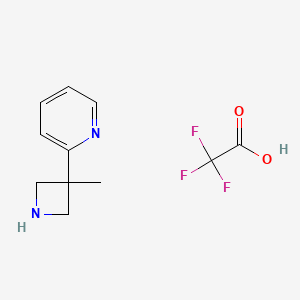
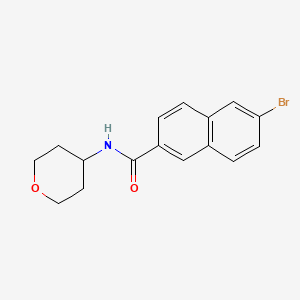
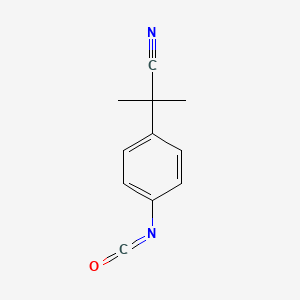

![2-bromo-1H-imidazo[4,5-d]pyridazine](/img/structure/B13888025.png)
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
